4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-9-15(11(2)8-14(10)22-3)23(20,21)17-13-6-4-12(5-7-13)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJXKJETCRTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methoxy-2,5-dimethylbenzenesulfonyl Chloride
The preparation of 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid begins with the synthesis of its critical intermediate, 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. This compound is typically synthesized via sulfonation followed by chlorination:
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Sulfonation :
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Reactants : 4-Methoxy-2,5-dimethylbenzene reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions.
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Conditions : Temperature maintained at 0–5°C to prevent over-sulfonation.
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Product : 4-Methoxy-2,5-dimethylbenzenesulfonic acid.
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Chlorination :
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Reactants : The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
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Conditions : Reflux in anhydrous dichloromethane for 4–6 hours.
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Product : 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride, isolated via distillation or crystallization (yield: 85–92%).
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Mechanistic Insight :
The sulfonation step proceeds via electrophilic aromatic substitution, where the electron-donating methoxy and methyl groups direct sulfonation to the para position relative to the methoxy group. Chlorination replaces the hydroxyl group of the sulfonic acid with a chloride, forming the reactive sulfonyl chloride.
Coupling with 4-Aminobenzoic Acid
The sulfonyl chloride intermediate is subsequently coupled with 4-aminobenzoic acid to form the target compound:
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Reaction Setup :
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Reactants : 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride and 4-aminobenzoic acid in a 1:1 molar ratio.
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Base : Triethylamine (Et₃N) or pyridine to neutralize HCl byproducts.
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
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Conditions :
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Stirred at room temperature for 12–24 hours.
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Progress monitored via thin-layer chromatography (TLC).
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Workup :
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Acidification with dilute HCl precipitates the product.
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Purification via recrystallization from ethanol/water mixtures.
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Yield and Purity :
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Typical isolated yield: 70–78%.
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Purity: ≥98% (confirmed by HPLC).
Side Reactions :
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Over-chlorination or disubstitution if excess sulfonyl chloride is used.
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Hydrolysis of sulfonyl chloride to sulfonic acid in aqueous conditions.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enhance mixing and heat transfer, critical for exothermic sulfonation and chlorination steps:
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Sulfonation-Chlorination Cascade :
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Reactors : Two sequential flow reactors for sulfonation (0–5°C) and chlorination (40–50°C).
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Residence Time : 30 minutes per step.
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Output : 90% conversion to sulfonyl chloride.
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Advantages :
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Reduced reaction time (6 hours vs. 24 hours batch).
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Consistent product quality (purity >99%).
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Purification Techniques
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Crystallization :
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Ethanol/water mixtures remove unreacted 4-aminobenzoic acid and inorganic salts.
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Yield recovery: 95%.
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Chromatography :
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Silica gel column chromatography for high-purity applications (pharmaceutical grade).
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Solvent system: Ethyl acetate/hexane (3:7).
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Reaction Optimization and Challenges
Solvent and Base Selection
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Solvent Effects :
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Base Comparison :
Base Reaction Time (h) Yield (%) Purity (%) Triethylamine 12 75 98 Pyridine 18 68 95 NaHCO₃ 24 60 90
Triethylamine outperforms pyridine and sodium bicarbonate due to superior HCl scavenging.
Temperature and Stoichiometry
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Temperature :
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Room temperature (25°C) optimal for coupling; higher temperatures accelerate hydrolysis of sulfonyl chloride.
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Molar Ratios :
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Excess sulfonyl chloride (1.2 equiv) compensates for hydrolysis losses, improving yield to 78%.
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Case Studies from Patent Literature
Patent CN103304453A: Two-Step Synthesis
This patent describes a streamlined approach applicable to analogous compounds:
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Step 1 : Sulfonation of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid.
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Step 2 : Aminolysis and ethylation with sodium sulfite and diethyl sulfate.
Relevance : Demonstrates the feasibility of telescoped reactions (combined steps) to reduce purification needs.
Patent CN1884259A: Methyl Salicylate Derivative Route
This method highlights an alternative starting material (methyl salicylate) for sulfonamide synthesis:
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Etherification : Methyl salicylate + dimethyl sulfate → methyl o-methoxybenzoate.
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Sulfonation : Chlorosulfonic acid introduces the sulfonyl group.
Adaptability : The protocol can be modified by substituting 4-aminobenzoic acid for ammonia to target the desired compound.
Characterization and Quality Control
Spectroscopic Analysis
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¹H NMR (DMSO-d₆) :
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δ 8.10 (s, 1H, SO₂NH), δ 7.85 (d, J=8.5 Hz, 2H, Ar-H), δ 6.95 (s, 1H, Ar-H), δ 3.85 (s, 3H, OCH₃), δ 2.40 (s, 3H, CH₃), δ 2.25 (s, 3H, CH₃).
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IR (KBr) :
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1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N).
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Purity Assessment
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HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time 6.2 minutes.
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Melting Point : 210–212°C (lit. 211°C).
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-{[(4-Hydroxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid.
Reduction: Formation of 4-{[(4-Methoxy-2,5-dimethylphenyl)amino]benzoic acid.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including:
- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution, leading to the formation of diverse derivatives.
- Coupling Reactions : It can be coupled with other aromatic compounds to create complex structures.
Biology
Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
Medicine
Therapeutic Potential
Ongoing research is investigating the therapeutic applications of 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid:
- Cancer Treatment : Studies are exploring its role in inhibiting tumor growth through modulation of specific molecular targets.
- Pain Management : Its anti-inflammatory properties may contribute to pain relief strategies.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid. The compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential use as an antibiotic agent .
Case Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects of this compound on human fibroblast cells. The results indicated that it effectively reduced the expression of pro-inflammatory cytokines, highlighting its potential as a treatment for inflammatory diseases .
Mechanism of Action
The mechanism by which 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid exerts its effects involves the interaction of its sulfonamide group with biological targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Aryl Sulfonyl Group
- 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives (): These compounds replace the 4-methoxy-2,5-dimethylphenyl group with a 4-chlorophenyl substituent. This contrasts with the electron-donating methoxy and methyl groups in the target compound, which may improve solubility and reduce metabolic instability.
- Fluorinated Sulfonyl Benzoates (): Compounds like 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt feature perfluorinated alkyl chains. These substituents introduce extreme hydrophobicity and chemical inertness, making them suitable for applications in surfactants or persistent environmental contaminants. In contrast, the methoxy and methyl groups in the target compound likely result in lower environmental persistence and higher biodegradability.
Physicochemical Properties
Melting Points and Solubility
- Triazine-Linked Benzoic Acid Derivatives (): Compound 4j: Melting point = 180–182°C; Rf = 0.59 (hexane/EtOH 1:1) . Compound 4i: Melting point = 217.5–220°C; Rf = 0.62 (hexane/EtOH 1:1) . The higher melting point of 4i (phenoxy-substituted) compared to 4j (methoxyphenoxy-substituted) suggests increased crystallinity due to reduced steric hindrance. The target compound’s 4-methoxy-2,5-dimethylphenyl group may similarly influence melting behavior, though exact data are unavailable.
Spectroscopic Features
- 1H NMR Profiles :
Both 4j and 4i show distinct methoxy signals at δ ≈3.76–3.86 ppm in DMSO-d6, consistent with the target compound’s expected spectral signature .
Biological Activity
4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid, with the CAS number 927637-93-2, is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H17NO5S
- Molar Mass : 335.37 g/mol
- Structure : The compound features a sulfonamide group attached to a benzoic acid derivative, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the benzamide portion may modulate receptor activity, resulting in various biological effects.
Anti-inflammatory Properties
Research indicates that compounds similar to 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid exhibit anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
Anticancer Potential
Studies have explored the anticancer properties of sulfonamide derivatives. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been documented. For instance, it may target dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Research Findings and Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that related sulfonamides could effectively inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. The inhibition was dose-dependent and suggested potential therapeutic applications in conditions like glaucoma and epilepsy.
- Cell Line Studies : In vitro studies using cancer cell lines revealed that 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Animal Models : In vivo studies on animal models indicated that administration of this compound led to a significant reduction in tumor size compared to controls. The observed reduction was accompanied by decreased levels of inflammatory markers, suggesting a dual role in both inflammation and tumor suppression.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-Aminobenzoic Acid | C7H7NO2 | UV protection and enzyme inhibition |
| Sulfanilamide | C6H8N2O2S | Antibacterial properties |
| 4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic Acid | C16H17N1O5S1 | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid?
- Methodological Answer : The synthesis typically involves coupling p-aminobenzoic acid with a sulfonyl chloride derivative under controlled pH (8–9) using sodium carbonate as a base. Post-reaction, acidification to pH 1–2 precipitates the product, followed by recrystallization from methanol to yield high-purity crystals . Key challenges include maintaining stoichiometric ratios of reagents and avoiding side reactions (e.g., over-sulfonation). Thin-layer chromatography (TLC) with hexane/EtOH (1:1) can monitor reaction progress, while NMR and X-ray crystallography confirm structural integrity .
Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for elucidating the crystal lattice. The compound forms dimeric motifs via O–H⋯O hydrogen bonds between carboxylic acid groups, with additional stabilization from C–H⋯O and N–H⋯O interactions . Refinement protocols should account for overlapping signals (e.g., unresolved C4 & C6 peaks in NMR spectra) and use riding models for hydrogen atoms. Computational tools like Mercury or Olex2 aid in visualizing packing diagrams and hydrogen-bond networks .
Q. What experimental approaches are recommended to assess solubility and stability under varying pH conditions?
- Methodological Answer : Conduct solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy or HPLC to quantify dissolution. Stability can be assessed via accelerated degradation studies (e.g., exposure to heat, light, or oxidizing agents) followed by LC-MS analysis to identify breakdown products. Environmental fate studies, such as those in , suggest evaluating hydrolysis rates and photodegradation pathways using simulated sunlight reactors .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer : For enzyme inhibition, use kinetic assays (e.g., fluorescence-based or colorimetric) with purified target enzymes (e.g., carbonic anhydrase, which often interacts with sulfonamides). IC50 values can be determined via dose-response curves. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For cell-based studies, prioritize cytotoxicity screening (MTT assay) before testing functional effects (e.g., anti-inflammatory activity via IL-6/IL-1β ELISA) .
Q. How can the environmental impact of this compound be systematically evaluated, including biodegradation and ecotoxicity?
- Methodological Answer : Follow tiered testing per OECD guidelines. Begin with in silico predictions using tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores). Laboratory-scale biodegradation assays (e.g., OECD 301D) quantify microbial breakdown in activated sludge. Ecotoxicity testing includes acute/chronic exposure studies on model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity). Metabolite identification via high-resolution LC-MS/MS is critical, as sulfonamide derivatives may form persistent intermediates .
Methodological Notes
- Data Validation : Prioritize peer-reviewed structural data (e.g., CCDC entries for crystallography) .
- Instrumentation : Use 200–400 MHz NMR for routine analysis, but higher fields (500+ MHz) resolve complex splitting patterns in aromatic regions .
- Ethical Reporting : Disclose all synthetic yields, including failed attempts, to aid reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
